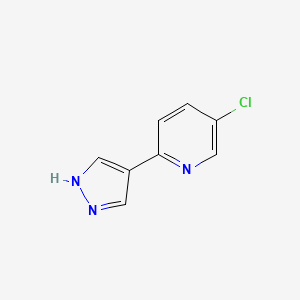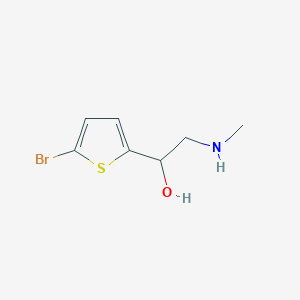
5-chloro-2-(1H-pyrazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(1H-pyrazol-4-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of these two rings makes it a versatile compound in various chemical reactions and applications. The compound is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-hydrazinopyrazole. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it into a dihydropyridine derivative.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidized derivatives: of the pyrazole ring.
Dihydropyridine derivatives: from the reduction of the pyridine ring.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
科学研究应用
Chemistry: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.
作用机制
The mechanism of action of 5-chloro-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
2-(1H-pyrazol-4-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-bromo-2-(1H-pyrazol-4-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
2-(1H-pyrazol-4-yl)-3-chloropyridine: Chlorine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H6ClN3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
5-chloro-2-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) |
InChI 键 |
PBHKBIPCLQZCAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
amine](/img/structure/B13595772.png)


![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)




